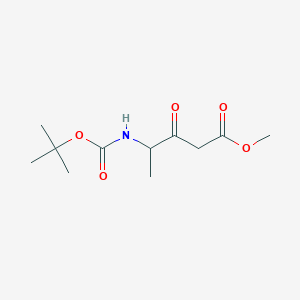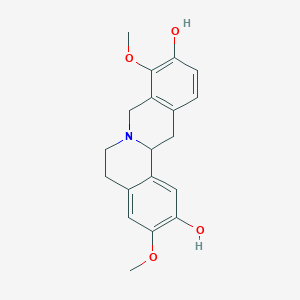
D,L-Stepholidin
Übersicht
Beschreibung
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol is a complex organic compound belonging to the class of alkaloids. It is characterized by its unique isoquinoline structure, which is a bicyclic compound containing nitrogen. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Target of Action
D,L-Stepholidine primarily targets dopamine receptors, specifically the D1 and D2 subtypes . It acts as an agonist for D1-type receptors and an antagonist for D2-type receptors . Dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
D,L-Stepholidine interacts with its targets in a unique way. It acts as a D1-type receptor agonist, meaning it binds to these receptors and activates them .
Biochemical Pathways
The compound’s interaction with dopamine receptors affects several biochemical pathways. Its agonistic activity on D1 receptors can activate the protein kinase A (PKA) signaling pathway . This pathway plays a key role in regulating various cellular processes, including gene transcription, cell cycle progression, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic profile of D,L-Stepholidine is characterized by rapid absorption from the gastrointestinal tract, but its oral bioavailability is poor due to extensive pre-systemic metabolism . Despite this, the compound shows extensive transport across the blood-brain barrier, indicating its potential for central nervous system effects .
Result of Action
The activation of D1 receptors and blockade of D2 receptors by D,L-Stepholidine can lead to various molecular and cellular effects. For instance, it has been shown to improve memory and synaptic plasticity in models of Alzheimer’s disease . It can also enhance the surface expression of AMPA receptors, which are crucial for synaptic transmission .
Biochemische Analyse
Biochemical Properties
D,L-Stepholidine interacts with dopamine D1 and D2 receptors . It exhibits mixed dopamine D1 receptor agonist and D2 antagonist properties . This interaction with dopamine receptors suggests that D,L-Stepholidine plays a significant role in biochemical reactions involving these receptors .
Cellular Effects
D,L-Stepholidine has been shown to have neuroprotective effects . It can improve hippocampus-dependent memory, increase the surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and enhance spine density in the hippocampus . These effects suggest that D,L-Stepholidine influences cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of D,L-Stepholidine involves its interaction with dopamine receptors. As a D1 receptor agonist, it stimulates these receptors, while as a D2 receptor antagonist, it inhibits these receptors . This dual action at the molecular level influences the activity of enzymes and changes in gene expression .
Dosage Effects in Animal Models
In animal models, D,L-Stepholidine has shown antipsychotic-like effects .
Metabolic Pathways
Given its interaction with dopamine receptors, it is likely involved in pathways related to dopamine metabolism .
Transport and Distribution
One study suggests that D,L-Stepholidine exhibits good membrane permeability, which is unaffected by P-glycoprotein and multidrug resistance-associated protein 2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups at the 3 and 9 positions is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydroxylation: Hydroxyl groups are introduced at the 2 and 10 positions through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline: Another isoquinoline derivative with similar structural features but different functional groups.
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol: A closely related compound with slight variations in the position of methoxy and hydroxyl groups.
Uniqueness
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPISQIIWUONPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274461, DTXSID70937112 | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-14-4, 16562-13-3 | |
| Record name | 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


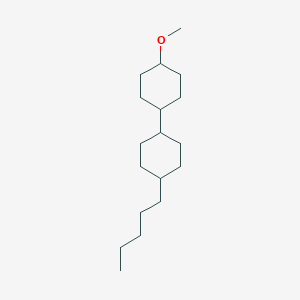
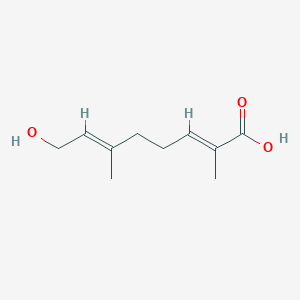
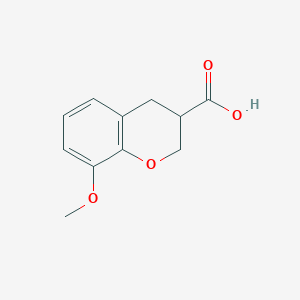
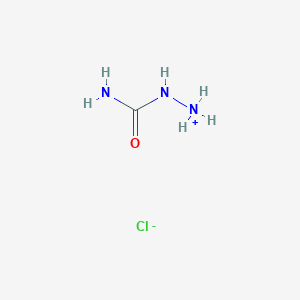
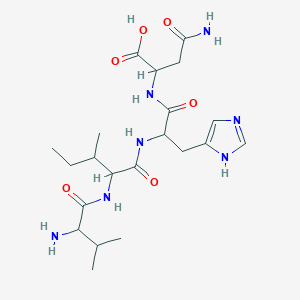

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
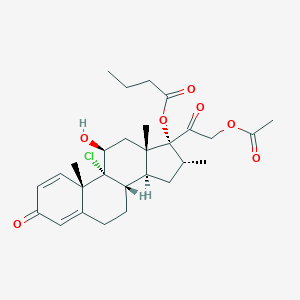


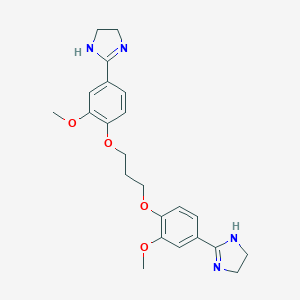
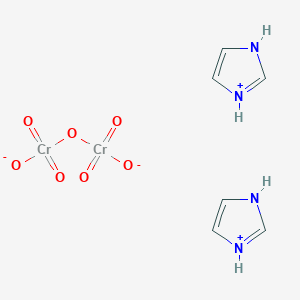
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
